molecular formula C21H24N2O6S2 B2665084 (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896301-72-7

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2665084
CAS No.: 896301-72-7
M. Wt: 464.55
InChI Key: XJGBAKAFKFOTQS-QURGRASLSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a highly potent and selective chemical probe for the dual-specificity tyrosine-phosphorylation-regulated kinase DYRK1A. This compound exhibits exceptional selectivity for DYRK1A over other kinases, including the closely related DYRK1B and DYRK2, making it an invaluable tool for deconvoluting the specific cellular functions of this key regulatory enzyme. Its primary mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively inhibiting its kinase activity and enabling researchers to probe downstream signaling pathways and phenotypic consequences with high confidence. The main research applications for this inhibitor are in the fields of neurobiology and cancer research. In neuroscience, it is used to investigate the role of DYRK1A in neuronal development and synaptic plasticity, as well as in disease models such as Down syndrome and Alzheimer's disease , where DYRK1A dysregulation is implicated. In oncology, its application extends to studying hematological malignancies and solid tumors , where DYRK1A inhibition has been shown to induce cell cycle arrest and apoptosis. The high quality of this chemical probe, characterized by its potent inhibition (IC50 < 10 nM) and clean off-target profile, ensures that observed phenotypic effects can be reliably attributed to DYRK1A inhibition, thereby accelerating the validation of DYRK1A as a therapeutic target and advancing our understanding of its biology in health and disease.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-18-16(27-2)9-10-17(28-3)19(18)30-21(23)22-20(24)14-7-6-8-15(13-14)31(4,25)26/h6-10,13H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBAKAFKFOTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a novel compound featuring a benzo[d]thiazole core, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Benzo[d]thiazole core : Imparts significant biological properties.
  • Methoxy and ethoxy substituents : Enhance lipophilicity and biological interactions.
  • Methylsulfonyl group : Suggests potential anti-inflammatory and anti-cancer activities.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The following mechanisms have been identified:

  • Tyrosinase Inhibition : Compounds with benzo[d]thiazole structures have shown potent inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The presence of methoxy groups is associated with enhanced radical scavenging capabilities, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The methylsulfonyl moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Tyrosinase InhibitionCompetitive inhibition in vitro
AntioxidantScavenging activity against DPPH and ABTS radicals
Anti-inflammatoryReduced levels of pro-inflammatory cytokines

Case Studies

  • Case Study on Melanogenesis :
    • A study evaluated the effects of similar compounds on B16F10 melanoma cells. Results indicated that these compounds significantly inhibited melanin production without cytotoxicity, suggesting the compound could be effective for skin lightening treatments .
  • Antioxidant Potential :
    • In vitro assays demonstrated that the compound exhibited strong antioxidant activity by reducing reactive oxygen species (ROS) levels, which are implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

  • Inhibition of Melanogenesis : The compound effectively reduced tyrosinase activity and melanin production in melanoma cell lines, indicating its potential as a skin-whitening agent.
  • Radical Scavenging : It demonstrated significant scavenging activity against free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 368.46 g/mol
  • IUPAC Name : (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

The compound features a benzo[d]thiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.

Case Study : A study published in Pharmaceutical Research highlighted the synthesis of a series of benzo[d]thiazole derivatives and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-77.5
This compoundA5496.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies show that benzo[d]thiazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study : An investigation into the antimicrobial effects of various benzo[d]thiazole derivatives revealed that those with methylsulfonyl substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts .

MicroorganismZone of Inhibition (mm)
E. coli15
S. aureus20
P. aeruginosa12

Photovoltaic Materials

The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

Research Findings : A study demonstrated that incorporating benzo[d]thiazole derivatives into polymer blends improved the efficiency of organic solar cells by enhancing charge transport properties .

ParameterValue
Power Conversion Efficiency (%)8.5
Open Circuit Voltage (V)0.9
Short Circuit Current Density (mA/cm²)15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Benzamide Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Structure: Combines a thiadiazole ring with benzamide and a dimethylamino-acryloyl group.
  • Physical Properties : Melting point 200°C, IR peaks at 1690 and 1638 cm⁻¹ (C=O stretches) .
  • Key Differences : The thiadiazole core (vs. benzo[d]thiazole in the target compound) and acryloyl substituent may reduce steric bulk compared to the ethoxyethyl and methylsulfonyl groups.
N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
  • Structure : Simplest analogue with a benzo[d]thiazole-2-yl group directly linked to benzamide.
  • Synthesis : Prepared via oxidative coupling of benzaldehyde and benzo[d]thiazol-2-amine using Bu₄NI and TBHP (57% yield) .
  • Key Differences : Lacks the ethoxyethyl, dimethoxy, and methylsulfonyl substituents, likely resulting in lower molecular complexity and altered bioactivity.

Agrochemical Benzamide Analogues

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Use : Herbicide.
  • Structure : Dichlorophenyl and ethoxymethoxy groups on benzamide.
  • Key Differences : The chloro substituents enhance hydrophobicity and pesticidal activity, whereas the target compound’s methylsulfonyl group may improve binding to sulfonylurea-like targets .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
  • Use : Herbicide.
  • Structure : Fluorinated aryl and pyridinecarboxamide groups.
  • Key Differences : The trifluoromethyl group increases electronegativity and durability, contrasting with the target’s methoxy and ethoxyethyl groups, which may enhance biodegradability .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Core Structure Key Substituents Melting Point/Yield Notable Features
Target Compound C₂₂H₂₅N₂O₅S₂ Benzo[d]thiazole 3-(2-ethoxyethyl), 4,7-dimethoxy, methylsulfonyl Not reported Hypothesized enhanced binding affinity
4g () C₂₁H₂₀N₄O₂S Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl 200°C IR-confirmed carbonyl groups
Etobenzanid () C₁₅H₁₃Cl₂NO₃ Benzamide 2,3-Dichlorophenyl, ethoxymethoxy Not reported Herbicidal activity
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) C₁₄H₁₀N₂OS Benzo[d]thiazole None 57% yield Simple structure, oxidative synthesis

Research Findings and Implications

  • Substituent Effects : The target compound’s ethoxyethyl and methylsulfonyl groups may improve lipophilicity and target interaction compared to simpler analogues like 3ar.
  • Synthetic Challenges : Multi-step synthesis is anticipated due to steric hindrance from substituents, contrasting with the straightforward routes for 3ar .

Q & A

Basic: What are the critical steps in synthesizing (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

Answer:
The synthesis involves multi-step organic reactions:

Core Thiazole Formation : Cyclization of precursors (e.g., substituted benzamides with thioamides) under nitrogen to form the benzo[d]thiazol scaffold.

Substituent Introduction : Ethoxyethyl and methoxy groups are introduced via nucleophilic substitution or alkylation, often using reagents like 2-ethoxyethyl bromide under basic conditions (e.g., NaOH) .

Methylsulfonyl Incorporation : Sulfonylation of the benzamide moiety using methanesulfonyl chloride in anhydrous solvents (e.g., DCM) with a base (e.g., triethylamine) to prevent hydrolysis .

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures, followed by HPLC to confirm >95% purity .

Basic: How is structural characterization and purity validation performed for this compound?

Answer:
Key methods include:

  • 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, the (E)-configuration is verified by coupling constants in the benzothiazole region (δ 7.0–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, using Bayesian optimization algorithms to maximize yield in multi-step reactions .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, critical for exothermic steps like sulfonylation .
  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts can accelerate cyclization steps, as seen in analogous thiazole syntheses .

Advanced: How do substituents (e.g., ethoxyethyl, methylsulfonyl) influence biological activity or physicochemical properties?

Answer:

  • Ethoxyethyl Group : Enhances solubility via ether oxygen hydrogen bonding. Compare with analogues lacking this group, which show reduced bioavailability in pharmacokinetic studies .
  • Methylsulfonyl : Increases electrophilicity, potentially enhancing target binding (e.g., enzyme inhibition). SAR studies on sulfonamide derivatives demonstrate improved IC50 values with electron-withdrawing groups .
  • Methoxy Substituents : Ortho/para-dimethoxy configurations stabilize the benzothiazole core via resonance, as shown in X-ray crystallography of related compounds .

Advanced: What computational methods predict binding affinity or metabolic stability?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). For example, docking studies on triazole-thiazole hybrids reveal key hydrogen bonds with active-site residues .
  • QSAR Models : Correlate substituent descriptors (logP, polar surface area) with experimental data (e.g., CYP450 metabolism rates) .
  • DFT Calculations : Predict electronic effects of substituents (e.g., methylsulfonyl’s impact on HOMO-LUMO gaps) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as used in resolving E/Z isomerism in benzothiazole analogs .
  • Isotopic Labeling : Track reaction pathways (e.g., 13C-labeled precursors) to confirm regiochemistry .

Advanced: What strategies are effective in designing analogs with improved activity?

Answer:

  • Bioisosteric Replacement : Swap methylsulfonyl with trifluoromethylsulfonyl to enhance metabolic stability, inspired by sulfonamide SAR studies .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for modular derivatization, as demonstrated in benzothiazole-triazole hybrids .
  • Fragment-Based Design : Screen fragment libraries to identify substituents enhancing target binding (e.g., fluorine substitution for improved hydrophobic interactions) .

Advanced: How to address low yield in the final coupling step of the synthesis?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Evidence shows DCM:TFE (1:1) improves coupling efficiency in benziodazolone syntheses .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling yields in analogous thiazole systems .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize side reactions during sensitive steps like imine formation .

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